2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide
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Overview
Description
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide is a complex organic compound with the molecular formula C20H20Cl3N3O4S2 and a molecular weight of 536.887 g/mol This compound is known for its unique structural features, which include a phenyl group, trichloroacetamide moiety, and a vinylsulfonyl aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Trichloroacetamide Moiety: This step involves the reaction of trichloroacetic acid with an appropriate amine to form the trichloroacetamide intermediate.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a phenyl halide.
Vinylsulfonyl Aniline Derivative Formation: The vinylsulfonyl aniline derivative is synthesized separately and then coupled with the trichloroacetamide intermediate through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s vinylsulfonyl group is known to react with nucleophiles, which can lead to the inhibition of enzymes or other proteins. This interaction can disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide
- 2-phenyl-N-(2,2,2-trichloro-1-(2-methoxy-5-nitro-phenylamino)-ethyl)-acetamide
Uniqueness
2-phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide is unique due to its vinylsulfonyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group or have different substituents on the aromatic ring.
Biological Activity
2-Phenyl-N-[2,2,2-trichloro-1-({[2-methoxy-4-(vinylsulfonyl)anilino]carbothioyl}amino)ethyl]acetamide is a complex organic compound with significant potential in biological applications. Its unique structure, featuring a trichloromethyl group and a vinylsulfonyl moiety, suggests various mechanisms of action that can impact enzyme activity and protein interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research and medicine, and relevant case studies.
- Molecular Formula : C20H20Cl3N3O4S2
- Molecular Weight : 460.8 g/mol
- IUPAC Name : N-[2,2,2-trichloro-1-[(4-ethenylsulfonyl-2-methoxyphenyl)carbamothioylamino]ethyl]acetamide
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The vinylsulfonyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the trichloromethyl group may participate in redox reactions that influence cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes by modifying active sites through covalent bonding.
- Protein Interaction : It alters the conformation and function of proteins involved in various biochemical pathways.
- Redox Activity : The trichloromethyl group can engage in redox reactions, potentially affecting oxidative stress responses in cells.
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of sulfonamide compounds can exhibit antimicrobial properties. For instance, analogs similar to 2-phenyl-N-[...] have shown effectiveness against various bacterial strains and fungi. The presence of the vinylsulfonyl group enhances this activity due to its ability to interact with microbial enzymes.
Cytotoxicity
In vitro studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of signaling pathways associated with cell survival.
Pharmacological Applications
The compound is being explored for potential therapeutic applications in drug development targeting specific molecular pathways involved in diseases such as cancer and infections.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against Pseudomonas aeruginosa and Bacillus species. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent .
Compound Target Organism Inhibition Zone (mm) Compound A Pseudomonas aeruginosa 15 Compound B Bacillus sp. 18 -
Cytotoxicity Assessment : In another investigation, 2-phenyl-N-[...] was tested on human cancer cell lines (e.g., HeLa cells). The results showed a dose-dependent increase in cytotoxicity, indicating its potential as an anticancer agent .
Concentration (µM) Cell Viability (%) 10 80 25 60 50 35
Properties
Molecular Formula |
C20H20Cl3N3O4S2 |
---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[(4-ethenylsulfonyl-2-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C20H20Cl3N3O4S2/c1-3-32(28,29)14-9-10-15(16(12-14)30-2)24-19(31)26-18(20(21,22)23)25-17(27)11-13-7-5-4-6-8-13/h3-10,12,18H,1,11H2,2H3,(H,25,27)(H2,24,26,31) |
InChI Key |
VOJMFOMLSGHAIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C=C)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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